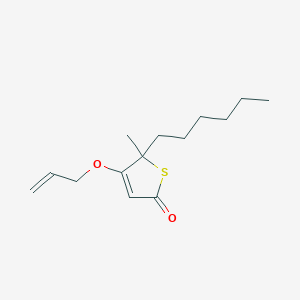
2(5H)-Thiophenone, 5-hexyl-5-methyl-4-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Thiophenone, 5-hexyl-5-methyl-4-(2-propenyloxy)- is an organic compound that belongs to the thiophenone family. Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 5-hexyl-5-methyl-4-(2-propenyloxy)- typically involves the following steps:
Formation of the Thiophenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl and Methyl Groups: Alkylation reactions using hexyl and methyl halides in the presence of a strong base can introduce these groups.
Attachment of the Propenyloxy Group: This can be done through etherification reactions using allyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenone to thiophene or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene, reduced thiophenones.
Substitution: Various substituted thiophenones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2(5H)-Thiophenone, 5-hexyl-5-methyl-4-(2-propenyloxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiophenone: The parent compound, known for its basic chemical properties.
2(5H)-Thiophenone, 5-hexyl-5-methyl: A similar compound without the propenyloxy group.
2(5H)-Thiophenone, 5-hexyl-4-(2-propenyloxy): A compound with a similar structure but different substitution pattern.
Uniqueness
2(5H)-Thiophenone, 5-hexyl-5-methyl-4-(2-propenyloxy)- is unique due to the specific combination of hexyl, methyl, and propenyloxy groups, which may confer distinct chemical and biological properties compared to other thiophenones.
Propiedades
Número CAS |
646517-50-2 |
|---|---|
Fórmula molecular |
C14H22O2S |
Peso molecular |
254.39 g/mol |
Nombre IUPAC |
5-hexyl-5-methyl-4-prop-2-enoxythiophen-2-one |
InChI |
InChI=1S/C14H22O2S/c1-4-6-7-8-9-14(3)12(16-10-5-2)11-13(15)17-14/h5,11H,2,4,6-10H2,1,3H3 |
Clave InChI |
UZXZQQQGHFUOAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C(=CC(=O)S1)OCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)

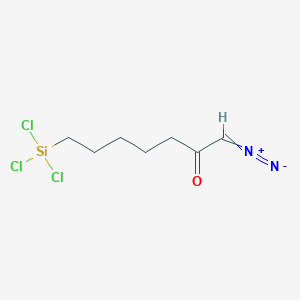

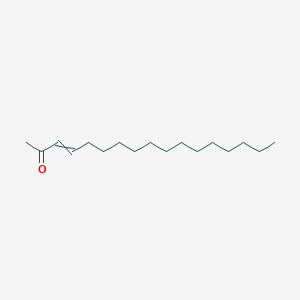
![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
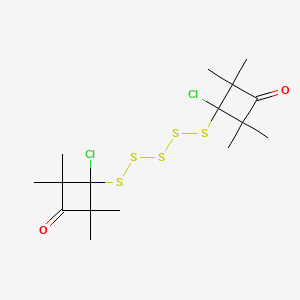
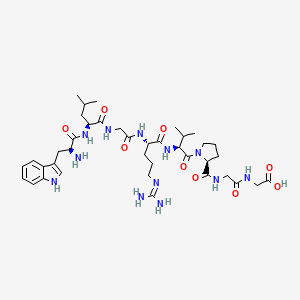
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
